3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Description
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a pyrroloquinazolinone derivative characterized by an amino group at position 3 and a methyl group at position 6. Pyrroloquinazolinones are heterocyclic compounds with a fused pyrrole and quinazolinone framework, known for diverse biological activities, including antiplasmodial, antitubulin, and anticancer properties . The amino and methyl substituents in this compound likely modulate its electronic, steric, and pharmacokinetic properties, distinguishing it from analogs.
Properties
IUPAC Name |
3-amino-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-2-3-10-8(6-7)12(16)15-5-4-9(13)11(15)14-10/h2-3,6,9H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOUVWAUXPQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(CCN3C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 6-Chloropurine
A primary route involves reacting (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one with 6-chloropurine in tert-butanol under basic conditions. Triethylamine (TEA) facilitates deprotonation, enabling nucleophilic attack at the purine’s C6 position. Heating at 85°C for 24 hours achieves a 3.1 g yield (97.87% purity). The crude product is purified via silica gel chromatography using a methanol/dichloromethane/triethylamine (5:94:1) solvent system.
Table 1: Reaction Conditions for 6-Chloropurine Alkylation
| Parameter | Value |
|---|---|
| Reactant | 6-Chloropurine |
| Base | Triethylamine |
| Solvent | tert-Butanol |
| Temperature | 85°C |
| Time | 24 hours |
| Yield | 3.1 g (62% molar efficiency) |
| Purity | 97.87% (HPLC) |
Bromopurine Coupling with DIPEA
An alternative method employs 6-bromopurine and N,N-diisopropylethylamine (DIPEA) in tert-butanol at 85–90°C. This protocol achieves higher scalability, yielding 62.5 g (89% molar efficiency) after 20–25 hours. The reaction mixture is concentrated, dissolved in methanol, and precipitated in water to isolate the product.
Cyclization Strategies for Pyrrolo-Quinazolinone Core Formation
Anthranilic Acid Derivative Cyclization
The quinazolinone core is often constructed from anthranilic acid derivatives. For example, anthranilamide reacts with diethyl oxalate to form a quinazolinone intermediate, which undergoes subsequent cyclization. This method is critical for introducing the fused pyrrolo ring system.
Table 2: Cyclization Parameters Using Anthranilic Acid
| Step | Reagents/Conditions |
|---|---|
| Amidation | Diethyl oxalate, LiOH |
| Cyclization | Propargyl bromide, bis(TP)ODP-TFMS |
| Yield | 47% overall |
Stereochemical Control via Chiral Intermediates
Chiral Carbamate Protection
The patent WO2005113554A2 details the use of tert-butoxycarbonyl (BOC)-protected amines to achieve enantiomeric purity. For example, (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate is reduced with zinc/acetic acid to yield a chiral amine intermediate, which is then coupled with 6-bromopurine.
Table 3: Chiral Synthesis Parameters
| Step | Reagents/Conditions |
|---|---|
| BOC Protection | Trifluoroacetic acid |
| Reduction | Zn/AcOH |
| Purine Coupling | 6-Bromopurine, DIPEA |
| Chiral Purity | >98% (HPLC) |
Purification and Analytical Validation
Chromatographic Purification
Silica gel chromatography with methanol/dichloromethane/triethylamine (5:94:1) is standard for removing unreacted purine and byproducts. Alternatives include recrystallization from dichloromethane/hexane mixtures.
Quality Control Metrics
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Anticancer Activity
Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound functions by inhibiting specific kinases involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolopyrimidine exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of this compound against RNA viruses.
- Mechanism of Action : The compound appears to interfere with viral replication processes by targeting viral polymerases or proteases.
- Case Study : A study demonstrated that this compound showed promising activity against the influenza virus in vitro, suggesting its potential as a lead compound for antiviral drug development .
Neurological Applications
The neuroprotective effects of pyrrolopyrimidine derivatives have been explored in the context of neurodegenerative diseases.
- Mechanism of Action : This compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- Case Study : In preclinical models of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid plaque accumulation .
Antimicrobial Activity
Emerging studies suggest that this compound also possesses antimicrobial properties.
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
- Case Study : Research has indicated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Table 1: Summary of Biological Activities
Table 2: IC50 Values Against Cancer Cell Lines
Mechanism of Action
The mechanism of action of 3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrroloquinazolinone Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Hydrogen Bonding : The 7-hydroxy analog () can form hydrogen bonds, improving solubility but reducing membrane permeability relative to the hydrophobic 7-methyl group .
- Halogen Substitution : Bromo and fluoro substituents () enhance electronegativity and may improve binding affinity in biological targets but introduce steric hindrance .
Key Findings :
- Antiplasmodial Activity: Deoxyvasicinone derivatives () exhibit potent activity against Plasmodium falciparum, suggesting that the unsubstituted core or hydroxyl groups may optimize binding to parasitic targets .
- Cytotoxicity : Nitro-substituted analogs () show higher cytotoxicity, likely due to nitro group reduction generating reactive intermediates . The target compound’s 7-methyl group may reduce such risks.
Biological Activity
3-Amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrroloquinazolinones known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolo and quinazolinone moiety, which contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 1375474-50-2 |
The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may bind to cellular receptors affecting signaling pathways critical for tumor growth.
Anticancer Properties
Several studies have evaluated the anticancer activity of derivatives related to this compound. For example:
- In Vitro Studies : A study reported that derivatives of pyrroloquinazolinones exhibited micromolar GI50 values and demonstrated significant antitumor activity in vivo. The most effective derivatives showed nanomolar GI50 values against cancer cell lines .
- Mechanistic Insights : Research indicated that certain derivatives inhibited tubulin polymerization and colchicine binding to tubulin, akin to known chemotherapeutic agents like combretastatin A-4 .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well:
- Inhibition of Pathogens : Preliminary studies suggest that compounds within this class can inhibit the growth of various pathogens, although specific data on this compound is limited.
Case Studies
A notable case study involved the evaluation of a series of pyrroloquinazolinone derivatives for their anticancer properties:
- Lead Compound Identification : Among synthesized compounds, one derivative (MG 2477) showed strong cytotoxicity with nanomolar range GI50 values and was effective in reducing cell viability in A549 lung cancer cells through autophagy induction mediated by the PI3K/Akt/mTOR pathway .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique features of this compound relative to similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | Lacks methyl group at position 7 | Reduced potency compared to target compound |
| 3-Amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | Methyl group at position 5 instead | Similar activity profile |
Q & A
Q. What are the standard synthetic routes for preparing 3-amino-7-methyl-pyrroloquinazolinone derivatives?
The compound can be synthesized via condensation reactions using sodium methoxide as a base. For example, analogous derivatives (e.g., (E)-3-[4-(dimethylamino)benzylidene] analogs) are synthesized by reacting 2,3-dihydro-pyrroloquinazolinone precursors with substituted aldehydes under controlled conditions (278 °C, 3 weeks) . Key steps include purification via recrystallization and validation using melting point analysis. Reaction yields (~16%) and stoichiometric ratios (1:1 molar ratio of reactants) should be optimized for scale-up .
Q. Which analytical techniques are recommended for confirming the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters (a = 8.8030 Å, b = 16.415 Å, c = 11.463 Å, β = 105.05°) have been resolved using SHELXL-97 software . Complementary techniques include IR spectroscopy for functional groups (e.g., C=O stretches at ~1750 cm⁻¹) and NMR for regiochemical assignments (e.g., aromatic protons at δ 7.10–8.35 ppm) .
Q. What physicochemical properties are critical for experimental handling?
Key properties include:
- Molecular weight : ~317.38 g/mol (analogous derivatives) .
- Melting point : Derivatives like deoxyvasicinone melt at 110–111°C, requiring storage at 2–8°C to prevent degradation .
- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred for spectroscopic studies .
Advanced Research Questions
Q. How can non-covalent interactions in the solid-state structure be analyzed to predict stability?
SCXRD reveals stabilization via π-π stacking (centroid distances: 3.7555 Å) and hydrogen bonding (O–H⋯O/N). For example, planar pyrroloquinazolinone moieties form dihedral angles of ~5° with aromatic substituents, influencing packing efficiency. Computational tools like Mercury can visualize these interactions .
Q. What methodological challenges arise in interpreting overlapping NMR signals for this compound?
Aromatic proton signals (δ 7.0–8.5 ppm) often overlap due to similar electronic environments. High-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) are essential. For example, coupling constants (J = 8.3–9.3 Hz) in analogous compounds help assign substituent positions .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Cross-verification is critical. For instance, IR-detected carbonyl stretches (1662–1762 cm⁻¹) must align with SCXRD bond lengths (C=O: ~1.22 Å). Discrepancies may arise from dynamic effects (e.g., tautomerism), requiring temperature-dependent NMR or DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
